molecular formula C11H12N2S B13979802 (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine

(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine

Cat. No.: B13979802
M. Wt: 204.29 g/mol
InChI Key: FRSNRGFDBLBHOL-UHFFFAOYSA-N
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Description

(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a thiazole ring substituted with a methyl group at the 4-position and a phenyl group at the 5-position, with a methanamine group attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methyl-5-phenylthiazole with formaldehyde and ammonia under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-2-phenyl-1,3-thiazol-5-yl)methanamine
  • (2-Phenyl-1,3-thiazol-5-yl)methanamine
  • (4-Methyl-1,3-thiazol-5-yl)ethanamine

Uniqueness

(4-Methyl-5-phenyl-1,3-thiazol-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups at specific positions on the thiazole ring influences its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

(4-methyl-5-phenyl-1,3-thiazol-2-yl)methanamine

InChI

InChI=1S/C11H12N2S/c1-8-11(14-10(7-12)13-8)9-5-3-2-4-6-9/h2-6H,7,12H2,1H3

InChI Key

FRSNRGFDBLBHOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)CN)C2=CC=CC=C2

Origin of Product

United States

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